molecular formula C14H10N2O7 B3032704 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde CAS No. 3761-30-6

4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde

Cat. No. B3032704
CAS RN: 3761-30-6
M. Wt: 318.24 g/mol
InChI Key: UUGBFMDNZSIJNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal is a key step in synthesizing 4-alkyl-3,5-dimethoxybenzaldehydes, which could be a similar process to the synthesis of the target compound . Additionally, the base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile to synthesize 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile shows the potential for creating complex molecules with methoxy and aldehyde groups .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques. For example, 4-hexyloxy-3-methoxybenzaldehyde has been investigated using density functional theory (DFT), which provided information on the optimized geometry, vibrational frequencies, NMR chemical shifts, and UV-vis spectra . The crystal structure of 2-hydroxy-3-methoxybenzaldehyde 2,4-dinitrophenylhydrazone shows that the molecule is approximately planar, which could be relevant to the structure of 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde .

Chemical Reactions Analysis

The chemical behavior of methoxybenzaldehyde derivatives can be complex. For instance, 4-methoxy-3,5-dinitrobenzaldehyde can form a hemiacetal in methanol and a Meisenheimer complex in the presence of methoxide ions . These reactions are indicative of the reactivity of the methoxy and aldehyde functional groups under different conditions, which would be relevant to the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzaldehyde derivatives can be inferred from related studies. The electrochemical oxidation of 3,4-dihydroxybenzaldehyde in methanol has been studied, which provides insights into the electrochemical properties that could be similar for this compound . The synthesis of 4-benzyloxy-2-methoxybenzaldehyde with a high overall yield under optimized conditions suggests that the target compound might also be synthesized with high efficiency .

Relevant Case Studies

While there are no direct case studies on this compound, the papers provide case studies on the synthesis and characterization of related compounds. For example, the crystal structures and Hirshfeld surfaces of methoxybenzaldehyde oxime derivatives have been analyzed, which could be relevant for understanding the intermolecular interactions and crystal packing of the target compound . Additionally, the study of 2,4-dinitrophenylhydrazones of various dihydroxybenzaldehydes provides insights into the potential reactivity and structural characteristics of the target compound .

Scientific Research Applications

Chemosensor for Iron Ions

4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde (DPE-I) shows significant potential as a chemosensor for iron (Fe3+) ions. It exhibits selective fluorescence quenching when complexed with Fe3+ ions, due to a photon-induced electron transfer mechanism between Fe3+ and the ligand's π-electron system. This characteristic makes it suitable for detecting Fe3+ in various applications, particularly in spectrofluorimetric studies (Sharma, Chhibber, & Mittal, 2015).

Thermometric Determination of Aromatic Aldehydes

The compound has been utilized in the thermometric determination of aromatic aldehydes. It serves as a standard aldehyde in titration processes involving 2,4-dinitrophenylhydrazine, demonstrating its utility in analytical chemistry for the precise quantification of aldehyde concentrations (Bark & Bate, 1971).

Structural and Crystallographic Studies

This compound and its derivatives have been the subject of extensive structural and crystallographic studies. These studies focus on understanding different conformations, hydrogen-bonding patterns, and molecular interactions, which are vital for the development of new materials and pharmaceuticals (Gomes et al., 2018).

Synthesis of Derivatives and Complexes

The synthesis of various derivatives of this compound has been a significant area of research. These derivatives are synthesized for potential applications in areas such as liquid crystal technology, pharmaceuticals, and materials science. The synthesis processes and the characterization of these derivatives provide insights into their potential applications (Yong-zhong, 2011).

Molecular Docking Investigations

The compound and its analogs have been studied for molecular docking behaviors, particularly for their inhibitory activity on tyrosinase, an enzyme involved in melanin production. These studies are crucial for understanding the compound's potential use in treating hyperpigmentation disorders and in the food industry for preventing browning (Ghalla et al., 2018).

Synthesis of Vanillin

Vanillin synthesis, a significant area in flavor and fragrance chemistry, involves the use of this compound as an intermediate. Research in this domain contributes to the development of synthetic routes for producing vanillin, an essential component in the food and perfume industries (Ju & Xin, 2003).

Electrophilic Substitution Studies

The compound is also studied in the context of regioselective reductive electrophilic substitution, providing insights into its reactivity and potential applications in synthetic organic chemistry (Azzena et al., 1992).

Anticancer Research

In anticancer research, derivatives of this compound have been synthesized and tested for their effectiveness against cancer cells. This research contributes to the development of new anticancer drugs and therapies (Lawrence et al., 2003).

Antioxidant Activity

The compound and its derivatives have been evaluated for their antioxidant activity. This research is significant for developing new antioxidants, which are crucial in preventing oxidative stress-related diseases (Rijal, Haryadi, & Anwar, 2022).

Biochemical Analysis

Biochemical Properties

4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. One of the primary interactions involves its binding to thioredoxin reductase (TrxR), an enzyme that plays a vital role in cellular redox homeostasis. The compound has been shown to inhibit TrxR activity, leading to disruptions in the redox balance within cells . Additionally, this compound interacts with other proteins involved in oxidative stress responses, further highlighting its importance in biochemical studies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by disrupting the redox balance and triggering oxidative stress pathways. This leads to the activation of cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which ultimately results in programmed cell death. Furthermore, this compound has been shown to influence gene expression by modulating transcription factors involved in oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of thioredoxin reductase, inhibiting its enzymatic activity. This inhibition leads to an accumulation of reactive oxygen species (ROS) within the cell, causing oxidative damage to cellular components. Additionally, this compound can modulate the activity of other redox-sensitive proteins, further amplifying its effects on cellular redox homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and persistent alterations in cellular function. These findings underscore the importance of considering temporal effects when using this compound in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to induce mild oxidative stress without causing significant toxicity. At higher doses, this compound can lead to severe oxidative damage, resulting in cellular dysfunction and tissue injury. These dose-dependent effects highlight the need for careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox homeostasis and oxidative stress responses. The compound interacts with enzymes such as thioredoxin reductase and glutathione reductase, influencing the levels of key metabolites involved in redox balance. Additionally, this compound can affect metabolic flux by altering the activity of enzymes involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution properties are critical for understanding the compound’s effects on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with redox-sensitive proteins and enzymes. Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This subcellular localization is essential for understanding the compound’s mechanism of action and its effects on cellular processes .

properties

IUPAC Name

4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O7/c1-22-14-6-9(8-17)2-4-13(14)23-12-5-3-10(15(18)19)7-11(12)16(20)21/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGBFMDNZSIJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278072
Record name 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3761-30-6
Record name NSC5973
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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